Mebiquine - 23910-07-8

Mebiquine

Catalog Number: EVT-454006
CAS Number: 23910-07-8
Molecular Formula: C10H12BiNO3
Molecular Weight: 403.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods

Mebiquine can be synthesized through various chemical pathways, typically involving the reaction of 4-aminoquinoline derivatives with specific acylating agents. The synthesis process generally requires careful control of reaction conditions to ensure high yield and purity of the final product.

Technical Details

  1. Starting Materials: The synthesis often begins with 4-aminoquinoline as the core structure.
  2. Reagents: Common reagents include acyl chlorides or anhydrides that react with the amino group.
  3. Reaction Conditions: The reaction is usually conducted under controlled temperatures and may require solvents such as dichloromethane or ethanol.
  4. Purification: Post-synthesis purification methods like recrystallization or chromatography are employed to isolate Mebiquine.
Molecular Structure Analysis

Mebiquine's molecular structure can be described by its chemical formula, which is C₁₉H₂₄ClN₃O. The compound features a quinoline ring system that is characteristic of many antimalarial drugs.

Structure Data

  • Molecular Weight: Approximately 343.87 g/mol
  • Structure Features: The structure includes a chloro substituent and an alkyl chain that contributes to its biological activity.
  • 3D Configuration: Mebiquine's three-dimensional conformation is crucial for its interaction with biological targets, particularly in inhibiting the growth of malaria parasites.
Chemical Reactions Analysis

Mebiquine undergoes several chemical reactions that can affect its efficacy and stability. Key reactions include:

  1. Hydrolysis: In aqueous environments, Mebiquine can hydrolyze, potentially leading to reduced activity.
  2. Oxidation: Exposure to oxidative conditions may alter its functional groups, impacting its pharmacological properties.
  3. Complexation: Mebiquine can form complexes with metal ions, which might influence its absorption and distribution in biological systems.

Technical Details

  • Stability Testing: Stability studies are essential to determine how Mebiquine behaves under various conditions, including temperature and pH variations.
  • Analytical Techniques: High-performance liquid chromatography (HPLC) and mass spectrometry are often used to analyze the purity and identify degradation products.
Mechanism of Action

Mebiquine exerts its antimalarial effects primarily through interference with the biochemical processes of malaria parasites.

Process and Data

  1. Inhibition of Hemoglobin Digestion: Mebiquine disrupts the digestion of hemoglobin by malaria parasites, leading to their death.
  2. Targeting Parasite Metabolism: The compound inhibits specific enzymes involved in the metabolic pathways of Plasmodium species.
  3. Data from Studies: Research indicates that Mebiquine demonstrates effectiveness against both chloroquine-sensitive and resistant strains of Plasmodium falciparum.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Mebiquine typically appears as a white crystalline solid.
  • Solubility: It is soluble in organic solvents but has limited solubility in water.

Chemical Properties

  • pKa Value: The pKa value indicates its ionization state at physiological pH, which is crucial for understanding its absorption characteristics.
  • Stability Profile: Mebiquine shows stability under acidic conditions but may degrade under alkaline environments.
Applications

Mebiquine has several scientific applications beyond its primary use as an antimalarial agent:

  1. Research Tool: It is utilized in laboratory settings to study malaria resistance mechanisms.
  2. Combination Therapy: Mebiquine is explored for use in combination therapies with other antimalarials to enhance efficacy and reduce resistance development.
  3. Pharmacological Studies: Ongoing research investigates its potential applications in treating other parasitic infections or diseases influenced by similar metabolic pathways.
Historical Development and Synthesis of Mefloquine

Origins in Antimalarial Drug Discovery Programs (1960s–1970s)

The genesis of mefloquine emerged from systematic antimalarial drug discovery initiatives during the 1960s–1970s, driven by escalating Plasmodium falciparum resistance to chloroquine. The U.S. Army Antimalarial Drug Development Project spearheaded efforts to identify novel quinoline-based agents effective against resistant strains. From a library of 300 quinoline methanol derivatives, mefloquine (originally designated WR 142,490) was identified as a potent blood schizontocide. Its structural design retained quinine’s core quinoline motif but incorporated strategic trifluoromethyl substitutions at positions C2 and C8, enhancing efficacy against chloroquine-resistant parasites [1] [4]. Initial clinical trials confirmed its prophylactic and therapeutic potential by 1974, positioning it as a critical tool for malaria control in endemic regions [4] [5].

Table 1: Key Antimalarial Development Programs Leading to Mefloquine

Program/InstitutionPeriodKey Compounds ScreenedOutcome
U.S. Army Antimalarial Drug Development Project1963–1978>300 quinoline methanol derivativesIdentification of WR 142,490 (mefloquine)
WHO Special Programme for Research & Training1970sHybrid quinolinesValidation of mefloquine efficacy in multi-center trials
Hoffmann-La Roche CollaborationPost-1976Analog optimizationIndustrial-scale synthesis route development

Collaborative Synthesis by Walter Reed Army Institute and Hoffmann-La Roche

The transition from discovery to industrial production relied on a tripartite collaboration between the Walter Reed Army Institute of Research (WRAIR), WHO, and Hoffmann-La Roche, formalized in 1976. WRAIR developed the foundational synthetic route:

  • Quinoline Core Construction: Condensation of ethyl 4,4,4-trifluoroacetoacetate with O-trifluoromethylaniline using polyphosphoric acid yielded quinolin-4-ol [1].
  • Functionalization: Bromination at C4 with POBr₃ produced 4-bromoquinoline, followed by lithiation and carboxylation to form cinchoninic acid.
  • Side-Chain Elaboration: Reaction with 2-pyridyllithium generated a ketone intermediate, hydrogenated using PtO₂ catalysis to afford racemic mefloquine [1] [5].Hoffmann-La Roche optimized this route for scalability, addressing challenges like reaction selectivity and catalyst cost. The partnership culminated in mefloquine’s market introduction as Lariam® in 1984 (Europe) and 1989 (USA) [2] [5].

Stereochemical Optimization and Racemic Mixture Rationale

Mefloquine contains two chiral centers (C11 and C12), theoretically yielding four stereoisomers: erythro (11R,12S and 11S,12R) and threo (11R,12R and 11S,12S). Early pharmacological studies revealed critical stereochemical dependencies:

  • (+)-(11S,12R)-Erythro-mefloquine exhibited 2-fold higher antimalarial potency in vitro compared to its (–)-(11R,12S) enantiomer [3] [5].
  • (–)-(11R,12S)-Erythro-mefloquine demonstrated stronger binding to adenosine receptors in the CNS, correlating with neuropsychiatric liabilities [6] [9].
  • Threo diastereomers showed reduced antimalarial activity [5].Despite these differences, the racemic erythro mixture was commercialized due to comparable in vivo efficacy against malaria and synthetic economy. Resolution via diastereomeric salt formation (e.g., using 3-bromo-8-camphorsulfonic acid or O,O′-di-p-toluoyl-tartaric acid) achieved >99% enantiomeric excess but added complexity [2] [5].

Table 2: Pharmacological Properties of Mefloquine Stereoisomers

StereoisomerRelative Antimalarial PotencyCNS Receptor BindingElimination Half-Life
(+)-(11S,12R)-ErythroHigh (1× reference)LowShorter
(–)-(11R,12S)-ErythroModerate (0.5×)High (adenosine receptors)Longer (up to 2.5×)
(±)-ThreoLow (<0.5×)VariableNot characterized

Challenges in Industrial-Scale Manufacturing of Enantiopure Forms

Producing enantiopure mefloquine faced significant technical and economic hurdles:

  • Resolution Limitations: Although Carroll and Blackwell’s 1974 camphorsulfonic acid method achieved high enantiopurity, it incurred yield losses (∼14%) during salt recycling and required costly chiral auxiliaries [2] [10].
  • Asymmetric Synthesis Barriers: Catalytic asymmetric hydrogenation (e.g., Rh-catalyzed) and Sharpless dihydroxylation routes were developed but demanded precious-metal catalysts and stringent conditions unsuitable for bulk production [3] [10].
  • Economic Viability: Racemic synthesis cost ∼20% less than enantioselective routes. Clinical studies showed negligible efficacy differences between racemic and (+)-enantiomer formulations in acute treatment, undermining incentives for enantiopure production [2] [5].Recent advances in enzymatic resolution and flow chemistry have renewed interest in enantiopure manufacturing, particularly for neurotoxicity mitigation. However, industrial adoption remains limited by artemisinin-based therapies dominating malaria treatment [3] [10].

Table 3: Industrial Production Methods for Mefloquine

MethodKey StepsEnantiomeric ExcessScalability Challenges
Racemic Synthesis (Hoffmann-La Roche)Wittig rearrangement, hydrogenationRacemicHigh-yield and robust
Diastereomeric Salt ResolutionTartrate/camphorsulfonate crystallization>99% eeYield loss (10–15%), solvent waste
Asymmetric HydrogenationRh-DuPHOS catalysis95–98% eeCatalyst cost, oxygen sensitivity
Enzymatic ResolutionLipase-mediated acylation>99% eeSubstrate specificity, reaction optimization

Compound Glossary:

  • Mefloquine: [(R,S)-2,8-Bis(trifluoromethyl)quinolin-4-yl]-(2-piperidyl)methanol
  • WR 142,490: Mefloquine development code
  • Lariam®: Brand name for mefloquine hydrochloride
  • (+)-(11S,12R)-Erythro-mefloquine: High-efficacy enantiomer
  • (–)-(11R,12S)-Erythro-mefloquine: Enantiomer linked to CNS effects

Properties

CAS Number

23910-07-8

Product Name

Mebiquine

Molecular Formula

C10H12BiNO3

Molecular Weight

403.19 g/mol

InChI

InChI=1S/C10H9NO.Bi.2H2O/c1-7-5-8-3-2-4-11-10(8)9(12)6-7;;;/h2-6,12H,1H3;;2*1H2/q;+1;;/p-1

InChI Key

WYMIHTNPHXUBJE-UHFFFAOYSA-M

SMILES

CC1=CC2=C(C(=C1)O[Bi])N=CC=C2.O.O

Canonical SMILES

CC1=CC2=C(C(=C1)O[Bi])N=CC=C2.O.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.